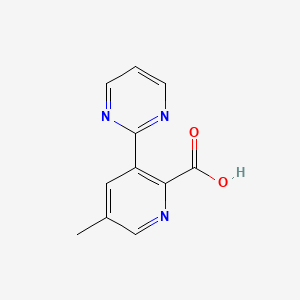
(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Guanidino-2-hydroxypentanoic acid is a chiral amino acid derivative known for its unique structure and properties. It is characterized by the presence of a guanidino group and a hydroxyl group attached to a pentanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Guanidino-2-hydroxypentanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-arginine, a naturally occurring amino acid.
Protection of Functional Groups: The amino and carboxyl groups of L-arginine are protected using suitable protecting groups to prevent unwanted reactions.
Hydroxylation: The protected L-arginine undergoes hydroxylation at the appropriate position to introduce the hydroxyl group.
Deprotection: The protecting groups are removed to yield (S)-5-Guanidino-2-hydroxypentanoic acid.
Industrial Production Methods
Industrial production methods for (S)-5-Guanidino-2-hydroxypentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Guanidino-2-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the guanidino group can produce primary or secondary amines.
Applications De Recherche Scientifique
(S)-5-Guanidino-2-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as cardiovascular diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-5-Guanidino-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The guanidino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine: A naturally occurring amino acid with a similar guanidino group but lacking the hydroxyl group.
L-Ornithine: Another amino acid with a similar structure but without the guanidino group.
L-Citrulline: An amino acid that is structurally similar but differs in the functional groups attached to the carbon backbone.
Uniqueness
(S)-5-Guanidino-2-hydroxypentanoic acid is unique due to the presence of both the guanidino and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions and reactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C6H13N3O3 |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-9-4-8-3-1-2-5(10)6(11)12/h4-5,10H,1-3,7H2,(H,8,9)(H,11,12)/t5-/m0/s1 |
Clé InChI |
KGWNQTTUJOZFCG-YFKPBYRVSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)O)CN=CNN |
SMILES canonique |
C(CC(C(=O)O)O)CN=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)

![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)

![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)




